Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester
Overview
Description
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester is a chemical compound with a molecular weight of 332.42 . Its IUPAC name is (1s,3s)-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3/t16-,17+ . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
1. Polymer Science
In polymer science, sulfonic acid esters, such as toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester, are utilized for modifying polysaccharides. A study demonstrated the synthesis of sulfonic acid esters from various polysaccharides, analyzing the impact of substituents and degree of substitution on ester formation and solubility. The research provides insights into the molecular structure and reactivity of these modified polymers, relevant for applications in organic solvents (Koschella et al., 2006).
2. Organic Synthesis
The compound plays a role in the synthesis of complex organic molecules. One study involved the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, demonstrating the utility of this compound in producing novel organic compounds with potential pharmaceutical applications (Petrov et al., 2021).
3. Chemical Safety and Process Optimization
The safety and process optimization in the synthesis of para-toluene sulfonic acid, closely related to this compound, are critical. A study focused on the risks associated with the toluene sulfonation process, offering insights into the safe handling and optimization of this chemical process, which is pivotal in the production of pharmaceuticals and dyes (Huang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(3-phenylmethoxycyclobutyl) 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFTTRVVCIFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.